2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of a benzodioxin ring and a triazolopyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized by reacting catechol with epichlorohydrin under basic conditions to form 2,3-dihydro-1,4-benzodioxin . This intermediate is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions to form the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The triazolopyrimidine moiety can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the triazolopyrimidine moiety can produce partially hydrogenated compounds .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine
- 1,2,3,4,4a,10a-Hexahydro[1,4]benzodioxino[2,3-c]pyridine
- 2-Substituted-2,3-dihydro-1,4-benzodioxin derivatives
Uniqueness
What sets 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine apart from similar compounds is its unique combination of a benzodioxin ring and a triazolopyrimidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H13N5O2 |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13N5O2/c1-2-4-15-14(3-1)24-11-16(25-15)17-21-18-20-10-7-13(23(18)22-17)12-5-8-19-9-6-12/h1-10,16H,11H2 |
InChI Key |
WCLVTXNHUUEHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=CC=NC4=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
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